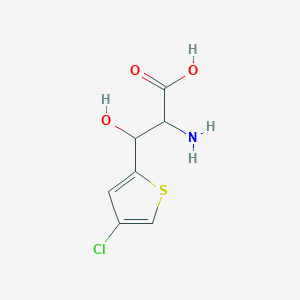
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8ClNO3S This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of thiophene followed by the introduction of amino and hydroxyl groups through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-fluorothiophen-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-methylthiophen-2-yl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Biological Activity
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid, with the CAS number 1508860-33-0, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is believed to influence:
- Neuronal Signaling : The compound may modulate neurotransmitter systems, particularly those involving glutamate receptors.
- Cell Cycle Regulation : It has been noted for its potential effects on cell cycle progression and apoptosis in cancer cells.
- Inflammatory Responses : Preliminary studies suggest it may play a role in modulating inflammatory pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Neuroprotective Effects
A study conducted on rat cortical neurons demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers.
Anticancer Activity
In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The activation of caspase pathways was identified as a key mechanism, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
Research involving macrophage cell lines indicated that this compound could inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. This suggests a possible therapeutic application in treating inflammatory diseases.
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-3-1-4(13-2-3)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI Key |
CJKDRHWYVPAMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















